2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic organic compound with the molecular formula C6H2Cl2IN3 and a molecular weight of 313.91 g/mol . This compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a pyrrolo[2,3-D]pyrimidine core. It is typically a white to light gray or light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine involves several steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine derivative. For instance, 4-chloro-7H-pyrrolo[2,3-D]pyrimidine can be iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The reaction typically proceeds overnight, and the product is isolated by filtration and washing with water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps would involve the chlorination and iodination of pyrrolo[2,3-D]pyrimidine derivatives under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N-iodosuccinimide (NIS) for iodination and phosphorus oxychloride for chlorination are commonly used
Oxidation and Reduction: Conditions for these reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, iodination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine yields this compound .
Scientific Research Applications
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A precursor in the synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine.
2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine: A related compound with similar structural features.
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine: Another related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRSSBIXHXMTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725585 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-51-1 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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